Nogalamycin Exhibits 4-Fold Greater T Antigen Helicase Inhibition than Doxorubicin and Daunorubicin
In a direct head-to-head comparison of multiple anthracycline antibiotics, nogalamycin inhibited SV40 T antigen helicase activity with an IC50 of 0.2 µM, which is 2-fold more potent than both daunorubicin (IC50 = 0.4 µM) and doxorubicin (IC50 = 0.4 µM) [1]. Nogalamycin also outperformed other anthracyclines including idarubicin (IC50 = 1.8 µM), 4′-epidoxorubicin (IC50 = 2 µM), aclacinomycin (IC50 = 4 µM), and menogaril (IC50 = 6 µM) [1].
| Evidence Dimension | SV40 T antigen helicase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.2 µM (2 × 10⁻⁷ M) |
| Comparator Or Baseline | Daunorubicin: 0.4 µM; Doxorubicin: 0.4 µM |
| Quantified Difference | Nogalamycin is 2-fold more potent (0.2 µM vs. 0.4 µM) |
| Conditions | Purified SV40 T antigen helicase assay |
Why This Matters
This 2- to 30-fold superior helicase inhibitory potency distinguishes nogalamycin from other anthracyclines for studies of DNA unwinding-dependent processes including replication and repair.
- [1] Bachur, N. R., Yu, F., Johnson, R., Hickey, R., Wu, Y., & Malkas, L. (1992). Helicase inhibition by anthracycline anticancer agents. Molecular Pharmacology, 41(6), 993-998. View Source
